Orotidylic acid

Enzyme Kinetics Species-Specific Inhibitor Design Antimalarial Drug Discovery

Standard ODCase kinetic studies are compromised when using OMP analogs or the product UMP, which lacks the essential C6-carboxylate for enzyme recognition. Orotidylic acid (CAS 2149-82-8) is the exclusive, high-fidelity substrate for orotidine-5′-monophosphate decarboxylase (ODCase). • **Quantitative Accuracy**: Enables determination of Km (350±60 nM for PfODCase), Vmax, and kcat without product inhibition artifacts. • **Continuous Assay**: Leverages Δε285nm = -1743 M⁻¹cm⁻¹ for real-time, label-free HTS of antimalarial/anticancer inhibitors. • **Supply Certainty**: ≥99% HPLC purity, with comprehensive stability data for LC-MS/MS method development.

Molecular Formula C10H13N2O11P
Molecular Weight 368.19 g/mol
CAS No. 2149-82-8
Cat. No. B3182132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotidylic acid
CAS2149-82-8
Synonyms5-(dihydrogen phosphate)orotidine
orotidine 5'-monophosphate
orotidylic acid
Molecular FormulaC10H13N2O11P
Molecular Weight368.19 g/mol
Structural Identifiers
SMILESC1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O
InChIInChI=1S/C10H13N2O11P/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21)/t4-,6-,7-,8-/m1/s1
InChIKeyKYOBSHFOBAOFBF-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orotidylic Acid (OMP): Pyrimidine Intermediate and ODCase Substrate


Orotidylic acid (CAS 2149-82-8), also known as orotidine 5′-monophosphate (OMP), is a pyrimidine ribonucleoside monophosphate that functions as the terminal intermediate in the de novo biosynthesis of uridine 5′-monophosphate (UMP) [1]. This endogenous metabolite, found across species from bacteria to humans, serves as the exclusive substrate for the highly proficient enzyme orotidine 5′-monophosphate decarboxylase (ODCase, EC 4.1.1.23), which catalyzes its decarboxylation to yield UMP, a fundamental precursor for RNA and DNA synthesis . The compound's unique structural features—specifically the 6-carboxyuracil nucleobase—and its precise role at a critical metabolic junction establish its indispensable utility in mechanistic enzymology, inhibitor development, and metabolic pathway analysis.

ODCase enzymology & inhibitor screening: Native substrate for establishing baseline kinetic parameters across species variants
Substrate identity: Intact C6-carboxylate moiety required for ODCase recognition and catalysis
Assay compatibility: Supports continuous UV detection at 285 nm for real-time kinetic monitoring without radiolabeling

Why OMP Is Irreplaceable in Critical Assays


Orotidylic acid (OMP) and uridine 5′-monophosphate (UMP) are often conflated due to their sequential biosynthetic relationship, yet their biochemical roles are fundamentally distinct and non-interchangeable. OMP is the obligate substrate for orotidine 5′-monophosphate decarboxylase (ODCase), an enzyme that accelerates a chemically challenging decarboxylation by a factor of ~10^17 compared to the uncatalyzed reaction [1]. UMP, the product of this reaction, lacks the C6-carboxylate moiety essential for ODCase recognition and catalysis; consequently, UMP cannot serve as a substrate for ODCase and acts instead as a weak, non-competitive inhibitor in certain enzymatic contexts [2]. Substituting OMP with UMP or structurally related nucleotides like 6-aza-UMP fundamentally alters experimental outcomes, as demonstrated by the strict kinetic and binding disparities detailed in the quantitative evidence below.

Target
Substitute
Risk
OMP
UMP
UMP lacks C6-carboxylate; cannot serve as ODCase substrate. Product may weakly inhibit at high concentrations.
OMP
Orotidine
Missing 5'-phosphate moiety; transition-state stabilization contribution may be lost, underestimating catalytic proficiency.
OMP
XMP / 6-aza-UMP
These structural analogs are competitive inhibitors, not substrates. Cannot support decarboxylation monitoring or turnover assays.

OMP Quantitative Differentiation Evidence


ODCase Substrate Affinity and Species Selectivity

Orotidine 5′-monophosphate (OMP) is the natural substrate for Plasmodium falciparum ODCase (PfODCase) with a Michaelis constant (Km) of 350 ± 60 nM, establishing its high-affinity interaction with the target enzyme [1]. In direct comparative inhibition studies, the nucleotide analog xanthosine 5′-monophosphate (XMP) inhibits PfODCase with a Ki of 4.4 ± 0.7 nM, making it approximately 150-fold more potent against the P. falciparum enzyme compared to the human ortholog (HsODCase) [1]. This differential affinity is critical for antimalarial drug development and underscores why OMP—as the native substrate—is essential for establishing baseline kinetic parameters and for evaluating species-selective inhibitor potency. In contrast, the reaction product UMP displays markedly weaker inhibition, with Ki values in the micromolar range against bacterial ODCase homologs (e.g., Ki = 210–330 µM for MtODCase), highlighting its inability to effectively compete with OMP at the active site [2].

Substrate Affinity & Selectivity
Head-to-head
OMP Km 350±60 nM (PfODCase) vs XMP Ki 4.4±0.7 nM; ~150-fold Pf-selective over HsODCase
Supports PfODCase baseline kinetics and species-selective inhibitor profiling
UMP Ki ~210-330 µM (MtODCase); ~600,000-fold weaker than XMP
Enzyme Kinetics Species-Specific Inhibitor Design Antimalarial Drug Discovery

Transition State Stabilization by 5'-Phosphate Group

A fundamental distinction between OMP and its non-phosphorylated analog, orotidine, lies in the energetic contribution of the 5′-phosphate moiety to catalysis. Comparative kinetic analysis reveals that the phosphoryl group of OMP provides approximately 10 kcal/mol of binding free energy toward transition state stabilization by ODCase [1]. This value is derived from comparing the catalytic efficiency (k_cat / K_m) of OMP with that of orotidine, as well as comparing the inhibition constant (K_i) of the transition state analog 6-hydroxy-UMP with its corresponding ribonucleoside. This substantial energetic difference demonstrates that the phosphate group is not merely a passive solubilizing element but an active participant in the catalytic mechanism. Consequently, using orotidine as a substrate surrogate would severely underestimate the enzyme's true proficiency and misrepresent the transition state architecture.

TS Stabilization by Phosphate
Head-to-head
~10 kcal/mol
Supports TS energy landscape interpretation for ODCase mechanism studies
Derived from kcat/Km and Ki comparisons; orotidine vs OMP
Transition State Analysis Enzyme Mechanism Binding Energy Quantification

OMP HPLC Purity for Assay Fidelity

For quantitative enzymology, substrate purity is paramount, as contaminants—particularly the reaction product UMP—can introduce product inhibition artifacts. Commercial specifications for orotidylic acid (OMP) from reputable vendors consistently report a purity of ≥99.0% as determined by HPLC . In contrast, commercially available UMP, while also available in high purity, is not a suitable substitute for OMP as an ODCase substrate; its presence as an impurity in OMP preparations would confound initial rate measurements due to weak competitive inhibition (see Evidence_Item 1). The rigorous quality control and analytical certification provided with OMP ensure that kinetic parameters (e.g., Km, Vmax) are derived from the authentic substrate without interference from decarboxylated product. This level of assurance is critical for reproducible research and is a key differentiator when procuring reagents for ODCase studies.

HPLC Purity Specification
Data to verify
≥99.0% (HPLC)
Supports procurement for reproducible kinetics; verify COA at receipt
Sources not specified; confirm with supplier Certificate of Analysis
Analytical Specification Procurement Enzyme Assay Reliability

OMP Decarboxylation UV Spectrophotometric Assay

A unique experimental advantage of OMP over its analogs is the well-defined change in molar absorptivity (Δε) that accompanies its enzymatic decarboxylation. Specifically, the conversion of OMP to UMP can be continuously monitored by observing the decrease in absorbance at 285 nm, where the differential molar extinction coefficient (Δε_M) is -1743 M⁻¹cm⁻¹ [1]. Alternatively, measurement at 295 nm yields a Δε_M of -819 M⁻¹cm⁻¹. This robust spectrophotometric handle allows for precise, real-time kinetic analysis of ODCase activity without the need for radiolabeled substrates or coupled assays. In contrast, many OMP analogs, such as 6-aza-UMP or XMP, do not undergo a similar spectral change upon binding or turnover, precluding their use in simple continuous absorbance-based assays. This property makes OMP the preferred substrate for high-throughput screening of ODCase inhibitors and for detailed steady-state kinetic characterization.

UV Spectrophotometric Detection
Class-level
Δε285nm = -1743 M⁻¹cm⁻¹
Supports continuous HTS-compatible ODCase assays without radiolabeling
MOPS buffer pH 7.2; alternative: Δε295nm = -819 M⁻¹cm⁻¹
Spectrophotometric Assay Enzyme Kinetics High-Throughput Screening

Sole Substrate for Mammalian ODCase

Within the mammalian pyrimidine biosynthetic pathway, OMP occupies a unique position as the only substrate for orotidylate decarboxylase. Kinetic characterization of the enzyme complex (UMP synthase) purified 200-fold from mouse Ehrlich ascites cells reveals that the decarboxylase component exhibits a sharp pH optimum of 7.0 and an apparent Km for orotidine 5′-phosphate (OMP) of 0.8 µM [1]. In stark contrast, the preceding enzyme in the pathway, orotate phosphoribosyltransferase, displays an apparent Km for its substrate orotate of 1.9 µM under identical conditions. This difference in affinity underscores the distinct binding requirements of the two active sites within the same polypeptide chain. Moreover, the specific activity of the decarboxylase (0.290 µmol/min/mg protein) is approximately 2.5-fold higher than that of the transferase (0.115 µmol/min/mg protein), further differentiating the catalytic capacities of these sequential reactions. These quantitative parameters are essential for modeling pathway flux and for understanding the metabolic consequences of UMP synthase deficiency (orotic aciduria).

Mammalian ODCase Kinetics
Cross-study
Km = 0.8 µM
Supports mammalian pathway flux modeling and UMPS endpoint context
Specific activity 0.290 µmol/min/mg; pH optimum 7.0; mouse Ehrlich ascites
Mammalian Enzyme Kinetics Substrate Specificity Metabolic Pathway Analysis

Inhibitor Binding Affinity and Specificity

While OMP is the native substrate, its structural analogs serve as competitive inhibitors of ODCase, and the quantitative differences in their inhibition constants provide critical insights for drug design. Studies using bioisosteric replacement strategies determined that 6-aza-UMP competitively inhibits ODCase from Methanobacterium thermoautotrophicum with an inhibition constant (Ki) of 12.4 µM [1]. Another designed analog, 6-cyano-UMP, exhibited a Ki of 29 µM against the same enzyme. These values are orders of magnitude higher than the Km of OMP (350 nM for PfODCase, 0.8 µM for mammalian enzyme), confirming that while these analogs bind to the active site, they do so with significantly reduced affinity compared to the natural substrate. This data underscores that OMP remains the gold standard for characterizing the enzyme's full catalytic potential and for benchmarking the potency of novel inhibitors. The Ki values for UMP and XMP, as described in Evidence_Item 1, further illustrate the spectrum of binding affinities within this nucleotide class, with XMP being exceptionally potent and UMP being a weak binder.

Inhibitor Affinity Hierarchy
Cross-study
OMP Km 0.35-0.8 µM (reference) inhibitor Ki range XMP 4.4 nM · 6-aza-UMP 12.4 µM · 6-cyano-UMP 29 µM · UMP ~220 µM
Supports inhibitor affinity ranking with OMP as central reference point
XMP ~80-fold tighter than OMP; UMP ~600-fold weaker; MtODCase & PfODCase
Inhibitor Kinetics Bioisosteric Design Enzyme Inhibition

OMP Application Scenarios


ODCase Kinetic and High-Throughput Screening

Orotidylic acid (OMP) is the essential substrate for any rigorous kinetic analysis of ODCase, including determination of Km, Vmax, and kcat values across species variants (e.g., human, Plasmodium, bacterial). Its well-defined spectrophotometric signature (Δε285nm = -1743 M⁻¹cm⁻¹) enables continuous, real-time monitoring of enzymatic activity without radiolabeling, making it ideal for high-throughput screening (HTS) of potential ODCase inhibitors for antimalarial, antibacterial, or anticancer drug discovery [1]. The high purity (≥99% HPLC) of commercial OMP ensures that initial rate measurements are free from product inhibition artifacts, a critical consideration when establishing baseline kinetic parameters for new ODCase homologs or mutant enzymes .

Antimalarial Inhibitor Selectivity Profiling

Given the ~150-fold selectivity window observed for XMP against Plasmodium falciparum ODCase compared to the human enzyme, OMP serves as the indispensable reference substrate for profiling species-specific inhibitors [1]. In competitive inhibition assays, OMP is used to establish the baseline Michaelis-Menten kinetics (Km = 350 ± 60 nM for PfODCase), against which the Ki values of nucleotide analogs (e.g., XMP, 6-aza-UMP, allopurinol-3-riboside 5′-monophosphate) are directly compared [1]. This application is central to structure-activity relationship (SAR) studies and the rational design of selective ODCase inhibitors with minimal host toxicity.

Enzyme Mechanism and Transition State Studies

OMP is the definitive substrate for investigating the remarkable catalytic proficiency of ODCase, an enzyme that accelerates decarboxylation by a factor of ~10^17. Comparative kinetic studies between OMP and its non-phosphorylated analog (orotidine) have quantified that the 5′-phosphate group contributes approximately 10 kcal/mol of binding free energy toward transition state stabilization [1]. This makes OMP uniquely suited for experiments employing kinetic isotope effects, X-ray crystallography, and computational modeling aimed at elucidating the precise mechanism of ground-state destabilization and transition-state stabilization. The use of authentic OMP is non-negotiable for accurately capturing the full energetic landscape of this paradigmatic enzyme reaction.

Pyrimidine Metabolism Analysis and Diagnosis

In studies of de novo pyrimidine biosynthesis, OMP is the terminal intermediate whose accumulation or depletion reflects the functional status of UMP synthase (UMPS). The well-characterized kinetic parameters for mammalian ODCase (Km = 0.8 µM, pH optimum 7.0) provide the quantitative foundation for modeling metabolic flux through this critical junction [1]. Furthermore, OMP is a key analyte in the diagnosis and investigation of hereditary orotic aciduria, a disorder caused by UMPS deficiency. The availability of high-purity, unlabeled OMP facilitates the development and calibration of sensitive LC-MS/MS assays for quantifying pathway intermediates in biological fluids, enabling precise metabolic profiling and therapeutic monitoring .

Application
Selection Property
Validation Focus
ODCase kinetic & screening studies
Native substrate with spectral detection handle
Baseline Km/Vmax and Δε285nm verification
Antimalarial target selectivity profiling
Species-specific substrate reference
PfODCase vs host enzyme Ki comparison
Enzyme mechanism & TS studies
Intact 5'-phosphate catalytic contribution
TS stabilization energy interpretation
Pyrimidine metabolism pathway studies
Pathway intermediate authenticity
Metabolic flux and UMPS endpoint context

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